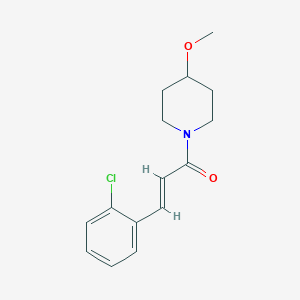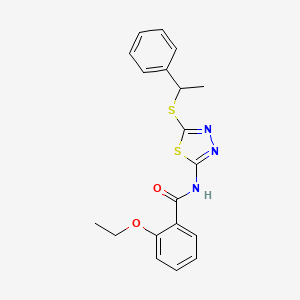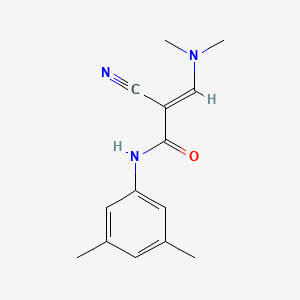![molecular formula C17H21N3O2 B2417929 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-diméthylfuran-3-yl)méthanone CAS No. 2320176-72-3](/img/structure/B2417929.png)
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-diméthylfuran-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligands du récepteur aux œstrogènes
Ce composé a été étudié comme ligand pour le récepteur aux œstrogènes. Les récepteurs aux œstrogènes jouent des rôles cruciaux dans divers processus physiologiques, notamment la croissance cellulaire, la différenciation et l'expression des gènes. En modulant l'activité du récepteur aux œstrogènes, des composés comme celui-ci peuvent avoir des implications dans les maladies liées aux hormones, le cancer et la santé reproductive .
Inhibiteurs de la cyclooxygénase (COX)
Le même composé a également été évalué comme inhibiteur cytotoxique de la cyclooxygénase (COX). Les enzymes COX sont impliquées dans la synthèse des prostaglandines, qui jouent un rôle dans l'inflammation, la douleur et d'autres réponses physiologiques. L'inhibition de la COX peut avoir des applications thérapeutiques dans la gestion de la douleur, les troubles liés à l'inflammation et le traitement du cancer .
Propriétés antivirales
La recherche suggère que ce composé présente une activité antivirale. L'étude de son mécanisme d'action et de ses cibles potentielles pourrait conduire au développement de nouveaux médicaments antiviraux. Les infections virales restent un défi majeur pour la santé mondiale, et de nouveaux agents antiviraux sont constamment recherchés .
Troubles neurologiques
Compte tenu de ses caractéristiques structurales, ce composé peut interagir avec les récepteurs des neurotransmetteurs ou d'autres cibles neuronales. L'exploration de ses effets sur la fonction neuronale pourrait fournir des informations sur les troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson ou l'épilepsie .
Activité antifongique
Les composés contenant des motifs imidazole présentent souvent des propriétés antifongiques. L'étude de l'activité antifongique de ce composé contre des souches fongiques spécifiques pourrait être précieuse pour le développement de médicaments antifongiques .
Applications cardiovasculaires
Compte tenu de l'impact potentiel sur les enzymes COX, des recherches supplémentaires pourraient explorer les applications cardiovasculaires. Les inhibiteurs de la COX sont utilisés pour la gestion des maladies cardiovasculaires, telles que la prévention de la formation de caillots sanguins et la réduction de l'inflammation dans l'athérosclérose .
Potentiel anti-inflammatoire
La propriété d'inhibition de la COX suggère que ce composé pourrait avoir des effets anti-inflammatoires. La compréhension de sa sélectivité et de son profil de sécurité pourrait contribuer au développement de médicaments anti-inflammatoires non stéroïdiens (AINS) avec une efficacité améliorée et moins d'effets secondaires .
Troubles métaboliques
Compte tenu de l'implication des enzymes COX dans les voies métaboliques, l'étude de l'influence de ce composé sur le métabolisme (par exemple, le métabolisme des lipides, l'homéostasie du glucose) pourrait être pertinente pour la recherche sur les troubles métaboliques .
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-16(12(2)22-11)17(21)20-13-3-4-14(20)9-15(8-13)19-6-5-18-10-19/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLJDOVEOAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(DIPHENYLMETHYLIDENE)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2417855.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)
![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)
![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)
![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)


![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)
